

Application Note: In Vivo Modulation of iNOS using S-Methylisothiourea (SMT)[1][2]

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Compound of Interest

Compound Name: *Pmc-S-methylisothiourea*

CAS No.: 185674-98-0

Cat. No.: B554701

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Executive Summary

S-Methylisothiourea (SMT) is a potent, competitive inhibitor of nitric oxide synthases (NOS), exhibiting selectivity for the inducible isoform (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. In mouse models, SMT is utilized to investigate the pathophysiology of sepsis, ischemia-reperfusion injury, and inflammatory shock. This guide provides the formulation, dosing, and experimental workflows for using SMT to reverse hypotension and reduce nitrosative stress in vivo.

Mechanism of Action & Rationale

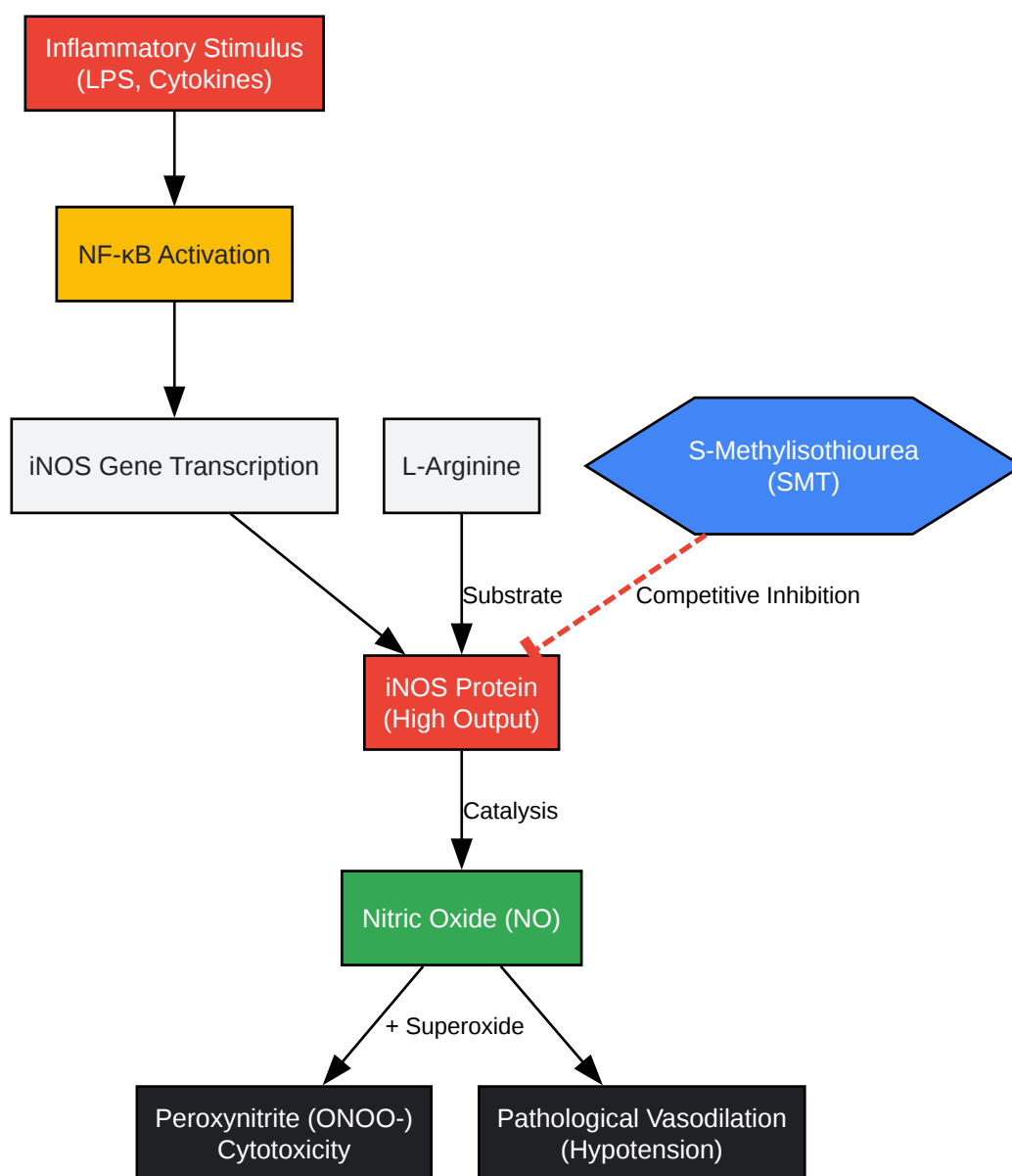
Under inflammatory conditions (e.g., sepsis, cytokine storm), iNOS is upregulated, leading to the overproduction of Nitric Oxide (NO). While physiological NO regulates vascular tone, excess NO causes refractory hypotension and cytotoxic peroxynitrite formation.

- Target: Inducible Nitric Oxide Synthase (iNOS/NOS2).[1]
- Action: Competitive inhibition at the arginine binding site.

- Physiological Outcome: Restoration of mean arterial pressure (MAP), reduction of vascular leak, and mitigation of mitochondrial dysfunction.

Signal Transduction & Inhibition Pathway

The following diagram illustrates the pathway of iNOS induction and the specific blockade point of SMT.



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Caption: SMT competitively inhibits iNOS, blocking the conversion of L-Arginine to NO and preventing downstream hypotension and tissue damage.

Formulation Protocol

Compound: S-Methylisothiurea Sulfate (SMT) CAS: 2986-19-8 (Sulfate salt) Molecular Weight: ~278.37 g/mol (Sulfate) / 90.15 g/mol (Free base) Storage: -20°C, desiccated.

Preparation of Stock Solution (10 mg/mL)

- Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.
- Solubility: SMT is highly soluble in water (>50 mg/mL).
- Procedure:
 - Weigh 10 mg of SMT Sulfate.
 - Dissolve in 1.0 mL of sterile vehicle.
 - Vortex until clear (dissolution is usually rapid).
 - Filter Sterilization: Pass through a 0.22 μ m syringe filter if administering IV or IP.
- Stability: Prepare fresh on the day of the experiment. Do not store dissolved solution for >24 hours.

In Vivo Dosing Protocols[3]

A. Sepsis / Endotoxemia Model (LPS-Induced)

Objective: To reverse hypotension and improve survival in septic shock.

Parameter	Specification	Notes
Mouse Strain	C57BL/6 or BALB/c	Age: 8-12 weeks; Weight: 20-25g
Induction	LPS (E. coli O111:B4)	10–20 mg/kg, IP
SMT Dose	3 mg/kg to 10 mg/kg	Higher doses (>10 mg/kg) may cause hypertension via eNOS inhibition.
Route	Intraperitoneal (IP)	Can also be given Subcutaneous (SC).
Timing	Therapeutic: +6 to +12 hrs post-LPS	Administer when clinical signs of shock appear.
Prophylactic	Co-administration (0 hrs)	Not recommended for clinical relevance; use therapeutic timing.

Step-by-Step Workflow:

- Baseline: Record baseline tail-cuff blood pressure or telemetry data.
- Induction: Inject LPS (10 mg/kg, IP).
- Monitoring: Monitor mice for piloerection, lethargy, and reduced mobility.
- Treatment: At 6 hours post-LPS (peak iNOS expression), administer SMT (10 mg/kg, IP).
 - Calculation: For a 25g mouse, inject 25 μ L of the 10 mg/mL stock solution.
- Readout: Measure blood pressure at 1, 3, and 6 hours post-treatment. Harvest plasma for Nitrate/Nitrite assay.

B. Ischemia-Reperfusion (I/R) Injury

Objective: To reduce infarct size and inflammatory infiltration.

Parameter	Specification
Model	LAD Ligation (Myocardial) or Renal Pedicle Clamping
SMT Dose	3 mg/kg
Route	Intravenous (IV) Bolus
Timing	5 minutes prior to Reperfusion

Step-by-Step Workflow:

- Perform surgical ischemia (e.g., 30 min LAD ligation).
- 5 minutes before releasing the ligature, inject SMT (3 mg/kg) via tail vein or jugular catheter.
- Reperfuse tissue.
- Assess infarct size via TTC staining at 24 hours.

Experimental Readouts & Validation

To confirm the efficacy of SMT, you must validate the suppression of NO production.

Griess Assay (Plasma NO Metabolites)

SMT should significantly reduce plasma nitrite/nitrate (NO_x) levels raised by LPS.

- Method: Collect plasma → Ultrafilter (10kDa cutoff) to remove proteins → React with Griess Reagent → Measure Absorbance at 540 nm.
- Expectation: LPS control: ~400 μM NO_x; LPS + SMT: <100 μM NO_x.

Hemodynamics

- Method: Invasive carotid artery cannulation or non-invasive tail cuff.
- Expectation: SMT treatment restores Mean Arterial Pressure (MAP) from shock levels (<60 mmHg) to physiological range (80-100 mmHg).

Safety & Toxicity Considerations

- eNOS Cross-Reactivity: SMT is selective for iNOS (approx. 10-30 fold selective over eNOS). However, at high doses (>20 mg/kg), it may inhibit constitutive eNOS, leading to excessive vasoconstriction and hypertension.
- Control Groups: Always include a "Vehicle Only" group and an "L-NMMA" (non-selective inhibitor) group if characterizing selectivity.
- Reagent Purity: Ensure you are using pharmaceutical grade SMT, not the Pmc-protected synthesis reagent.

References

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Sources

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